molecular formula C11H7ClN2O B1371935 2-(2-Chloro-4-pyrimidinyl)benzaldehyde

2-(2-Chloro-4-pyrimidinyl)benzaldehyde

Cat. No.: B1371935
M. Wt: 218.64 g/mol
InChI Key: JXGUITKTLWAVEC-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-pyrimidinyl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde moiety linked to a 2-chloro-substituted pyrimidine ring at the 4-position. Its molecular formula is C₁₁H₇ClN₂O, with a molecular weight of 218.64 g/mol (CAS: 954236-26-1) . The compound’s structure combines the electrophilic aldehyde group with a pyrimidine ring, making it a versatile intermediate in pharmaceutical and materials chemistry. The 2-chloro substituent on the pyrimidine ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic additions or cyclocondensation reactions.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)benzaldehyde

InChI

InChI=1S/C11H7ClN2O/c12-11-13-6-5-10(14-11)9-4-2-1-3-8(9)7-15/h1-7H

InChI Key

JXGUITKTLWAVEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₁₁H₇ClN₂O 218.64 954236-26-1 2-chloro on pyrimidine, benzaldehyde at 4
4-(2-Chloro-4-pyrimidinyl)benzaldehyde C₁₁H₇ClN₂O 218.64 281232-93-7 Benzaldehyde at position 4 of pyrimidine
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine C₁₀H₉N₃OS 219.27 1353502-42-7 Methylsulfinyl and pyridinyl substituents

Structural Isomerism and Reactivity

The positional isomer 4-(2-Chloro-4-pyrimidinyl)benzaldehyde shares the same molecular formula but differs in the attachment site of the benzaldehyde group (pyrimidine’s 4-position vs. benzene’s 2-position).

In contrast, 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine replaces the benzaldehyde and chloro groups with a methylsulfinyl moiety and a pyridinyl ring. The sulfinyl group introduces polarity and hydrogen-bonding capacity, while the pyridinyl ring offers basicity, diverging from the aldehyde-driven reactivity of the target compound .

Hemiacetal Formation Efficiency

Evidence from pyrimidine-5-carbaldehyde derivatives (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde) demonstrates 95% hemiacetal yields in methanol-d₃, far exceeding benzaldehyde’s 9% yield . However, steric hindrance from the benzaldehyde group may reduce yields compared to smaller pyrimidine-5-carbaldehydes.

Physicochemical Properties

  • Solubility : The benzaldehyde group in this compound reduces polarity compared to pyrimidine-5-carbaldehydes, likely enhancing solubility in organic solvents like dichloromethane .
  • Stability: The electron-withdrawing chloro group may stabilize the aldehyde against oxidation, a critical advantage in storage and handling compared to non-halogenated analogues.

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